Phenethyl phenylacetate (CAS 102-20-5) is a high-molecular-weight aromatic ester (MW 240.30) primarily procured as a structural fixative and heavy floral-honey aromatic agent in the flavor, fragrance, and cosmetics industries. Unlike lighter aliphatic or single-ring esters, its dual-aromatic structure imparts high lipophilicity (logP ~3.93) and a significantly elevated boiling point (324–325 °C). These baseline physicochemical properties make it a critical raw material for extending the longevity of volatile top notes and ensuring stable partitioning in lipid-rich cosmetic and industrial formulations [1].
Attempting to substitute phenethyl phenylacetate with closely related, lower-molecular-weight analogs like phenethyl acetate or ethyl phenylacetate fundamentally compromises formulation stability and evaporation kinetics. While these lighter esters offer similar rosy or honeyed olfactory profiles, their boiling points are nearly 100 °C lower, eliminating the fixative effect required for long-lasting base notes. Furthermore, substituting with its precursor, phenethyl alcohol, drastically alters phase behavior in emulsions due to the alcohol's significantly higher water solubility, leading to partitioning failures and leaching in hydrophobic matrices[1].
In formulation design, the retention time of an aromatic compound is dictated by its vapor pressure and boiling point. Phenethyl phenylacetate exhibits a boiling point of 324–325 °C and a low vapor pressure of ~0.000023 mmHg at 25 °C. In contrast, the commonly used in-class substitute ethyl phenylacetate boils at approximately 227 °C. This ~97 °C differential means phenethyl phenylacetate acts as a structural fixative, reducing the overall evaporation rate of the mixture compared to lighter esters [1].
| Evidence Dimension | Boiling Point and Vapor Pressure |
| Target Compound Data | BP 324–325 °C; VP ~0.000023 mmHg |
| Comparator Or Baseline | Ethyl phenylacetate (BP ~227 °C) |
| Quantified Difference | ~97–98 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) at 25 °C |
Procuring this specific ester is essential for base-note longevity, as lighter substitutes will evaporate prematurely and destabilize the product's long-term profile.
For cosmetic and industrial emulsions, active ingredients must remain stable within the intended phase. Phenethyl phenylacetate has an estimated logP of 3.93 and a minimal water solubility of ~5.9 mg/L. Compared to its synthetic precursor, phenethyl alcohol (logP ~1.36), phenethyl phenylacetate is highly hydrophobic. This >2.5 logP unit difference ensures that the ester remains strictly in the oil phase, preventing aqueous leaching in complex water-in-oil (W/O) emulsions [1].
| Evidence Dimension | Lipophilicity (logP) and Aqueous Solubility |
| Target Compound Data | logP ~3.93; Water solubility ~5.9 mg/L |
| Comparator Or Baseline | Phenethyl alcohol (logP ~1.36; highly water-soluble) |
| Quantified Difference | >2.5 logP unit increase; orders of magnitude lower water solubility |
| Conditions | Standard aqueous/lipid partitioning at 25 °C |
Buyers formulating high-lipid cosmetics or wax-based products must select the esterified form to guarantee oil-phase retention and prevent aqueous leaching.
Modern procurement often demands ingredients compatible with biocatalytic manufacturing routes to achieve 'natural' certification. Phenethyl phenylacetate demonstrates high compatibility with enzymatic synthesis. Studies utilizing immobilized lipases for the esterification of phenylacetic acid with 2-phenylethanol achieve up to 96.3% conversion. This enzymatic conversion rate provides a quantifiable advantage over traditional acid-catalyzed synthesis, allowing manufacturers to efficiently scale green-synthesis protocols[1].
| Evidence Dimension | Enzymatic Esterification Conversion Yield |
| Target Compound Data | 96.3% conversion via lipase biocatalysis |
| Comparator Or Baseline | Traditional acid-catalyzed synthesis (0% natural yield) |
| Quantified Difference | >95% natural conversion efficiency |
| Conditions | Lipase-catalyzed esterification in organic/biphasic media |
High biocatalytic conversion rates make this compound economically viable for 'green' or 'natural' label procurement, avoiding the regulatory penalties of synthetic acid-catalyzed batches.
Directly utilizing its high boiling point (324 °C) and low vapor pressure, this compound is optimally deployed to anchor highly volatile top notes, extending the overall longevity of perfumes without requiring synthetic polymeric fixatives [1].
Because of its high lipophilicity (logP ~3.93), it is the preferred aromatic and structural additive for heavy creams, lipsticks, and wax-based products where water-soluble analogs would cause phase destabilization[2].
Leveraging its >96% conversion rate in lipase-catalyzed esterification, manufacturers can procure or synthesize this compound via renewable feedstocks to meet strict 'natural' regulatory standards in the food and beverage sector[3].
Environmental Hazard